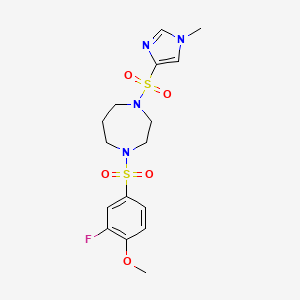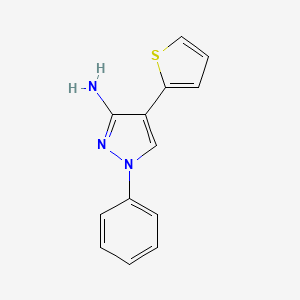
1-(3-ethoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-ethoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one, also known as ETPQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising pharmacological properties. ETPQ has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound 1-(3-ethoxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one, as a derivative of 2-thioxoquinazolinone, has been studied for its synthesis methodologies and potential biological activities. A notable study involves the synthesis of new thioxoquinazolinone derivatives, demonstrating significant antimicrobial and anticonvulsant activities. The antimicrobial activities were measured against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi, showcasing broad-spectrum efficacy. Additionally, some derivatives exhibited potent anticonvulsant activity, evaluated by the maximal electroshock (MES) convulsion method, highlighting the compound's potential in pharmaceutical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antitumor Activities
Research has also extended into antitumor applications, where derivatives of 2-thioxoquinazolinone have shown promising lead compounds. Specifically, a derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, inhibited tumor growth significantly in mice models without apparent toxicity. This compound displayed high antiproliferative activity across a panel of human tumor cell lines, indicating its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Chemoselective Sensor Development
The development of chemoselective sensors represents another application area. A rhodamine-2-thioxoquinazolin-4-one conjugate was synthesized, showcasing high selectivity and sensitivity as a fluorescent sensor for Fe3+ ions under physiological conditions. This derivative could sense Fe3+ by a color change, offering practical applications in real water samples and intracellular monitoring in glioma cell lines, demonstrating the versatility of thioxoquinazolinone derivatives in analytical chemistry (Wang et al., 2017).
Propiedades
IUPAC Name |
1-(3-ethoxypropyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-17-9-5-8-15-11-7-4-3-6-10(11)12(18)14-13(15)16/h2-9H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPXMHGCXQQDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C2=C(CCCC2)C(=S)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-(3-((4-bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2582289.png)

![2-benzyl-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2582291.png)
![5-(2-methoxyethyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2582292.png)




![Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2582303.png)
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2582304.png)